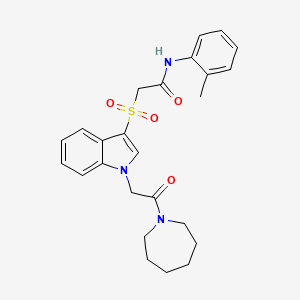![molecular formula C15H14ClNO2 B2961911 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide CAS No. 861433-32-1](/img/structure/B2961911.png)
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 861433-32-1 . It has a molecular weight of 275.73 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) . In the molecule, the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.73 g/mol . It is a powder in physical form . The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) .
科学的研究の応用
Metabolism in Human and Rat Liver Microsomes
Acetochlor, alachlor, butachlor, and metolachlor are chloroacetamide herbicides with structures related to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide. These herbicides undergo complex metabolic activation, producing intermediates like CDEPA and CMEPA, which are further metabolized in liver microsomes. The study shows the metabolic pathways of these herbicides in human and rat liver microsomes, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds structurally related to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, were synthesized and tested for anticancer, anti-inflammatory, and analgesic activities. The study highlighted compound 3c as a potential therapeutic agent due to its significant activities in these areas (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of acetaminophen, a compound with a similar acetamide group to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide, was conducted using TiO2 nanoparticles. The study revealed efficient degradation and mineralization processes under UV irradiation, offering insights into environmental remediation methods for similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Transformation and Toxicity of Chloroacetamide Herbicides
The transformation of acetaminophen by chlorination produces toxic compounds like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. This process is relevant to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide as it shares structural similarities. Understanding the transformation products and pathways can aid in assessing environmental and health impacts (Bedner & Maccrehan, 2006).
Synthesis of Analogs and Derivatives
Research on the synthesis of derivatives and analogs of compounds related to 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide contributes to drug discovery and design. This includes exploring novel synthetic routes and evaluating the biological activities of the synthesized compounds, which is crucial for developing new therapeutic agents (Reddy, Reddy, & Dubey, 2014).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNUXFLICWMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
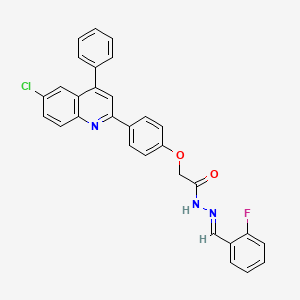
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
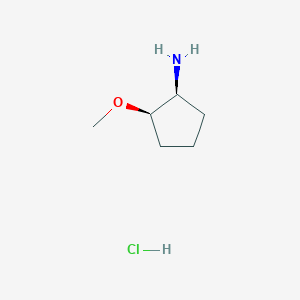
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)
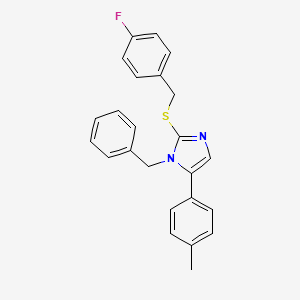
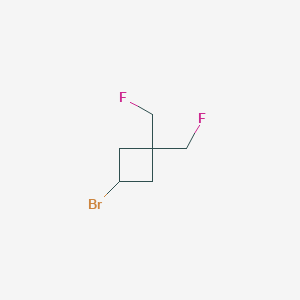
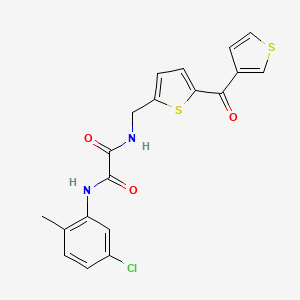
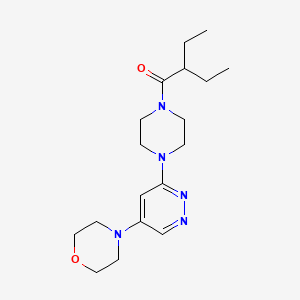
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)
![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)
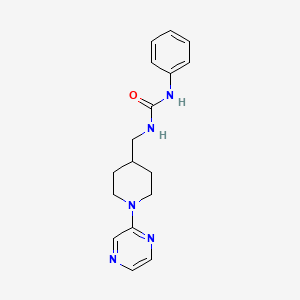
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
